6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine
Description
Properties
IUPAC Name |
6-chloro-3-ethyl-1,3-benzothiazol-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2S/c1-2-12-7-4-3-6(10)5-8(7)13-9(12)11/h3-5,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVKDGHWMFTJJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Cl)SC1=N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with chloroacetaldehyde in the presence of a base to form the benzothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula : C9H8ClN2S
Molecular Weight : 202.68 g/mol
CAS Number : 80886-50-6
The compound features a benzothiazole ring system with an ethyl group at the 3-position and a chlorine atom at the 6-position, contributing to its unique reactivity and biological activity.
Medicinal Chemistry
6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-imine has been extensively studied for its anti-inflammatory , antimicrobial , and anticancer properties.
- Anti-inflammatory Activity : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation.
- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various bacterial strains. For example, it has been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Related Compound | 0.98 | Candida parapsilosis |
- Anticancer Activity : In vitro studies indicate that this compound can induce cytotoxic effects on cancer cell lines such as K562 (chronic myeloid leukemia) and MCF7 (breast cancer), suggesting its potential as an anticancer agent .
Industrial Applications
The compound is utilized in the production of dyes, pigments, and other industrial chemicals due to its stable structure and reactivity. Its unique chemical properties make it suitable for synthesizing more complex molecules in chemical manufacturing.
Antimicrobial Efficacy
A study focused on Schiff base derivatives similar to this compound highlighted enhanced antibacterial properties against resistant strains of bacteria. Structural modifications were found to significantly improve biological efficacy, emphasizing the importance of chemical structure in antimicrobial activity .
Cytotoxicity in Cancer Cells
In vitro experiments demonstrated that this compound significantly inhibited the proliferation of human cancer cell lines. This suggests a promising role for this compound in cancer therapeutics, particularly through mechanisms involving apoptosis and cell cycle arrest .
Mechanism of Action
The mechanism of action of 6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase, which are involved in the inflammatory response.
Comparison with Similar Compounds
Substituent Variations at Position 3
The 3-position substituent modulates steric bulk and electronic effects:
Substituent Variations at Position 6
The 6-position substituent impacts electronic properties and bioactivity:
- Chloro (target compound): Strong electron-withdrawing effect increases electrophilicity of the imine, enhancing reactivity in nucleophilic environments.
- Methylthio (SMe) (e.g., 3-ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine, ): Electron-donating thioether groups improve metabolic stability but may reduce antifungal potency compared to chloro analogs.
- Methylsulfonyl (SO₂Me) (e.g., ): Strong electron-withdrawing and polar groups enhance solubility and target binding specificity.
Bioactivity Profiles
- Antifungal activity : Compounds like 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones ( ) show moderate inhibition against Colletotrichum orbiculare and Botrytis cinerea. The chloro substituent in the target compound may enhance similar activity due to increased electrophilicity.
- Antibacterial activity : Adamantane-thiazolimine hybrids ( ) exhibit anti-proliferative effects, attributed to hydrophobic interactions with bacterial membranes. The ethyl group in the target compound may offer comparable selectivity with reduced toxicity.
- Structural analogs with hydroxyl/phenol groups (e.g., ): Show higher melting points (278–294°C) due to hydrogen bonding, contrasting with the target compound’s lower solubility profile.
Analytical Techniques
- NMR/IR/MS : Standard for confirming imine tautomerism and substituent positions ( ).
- X-ray crystallography : Resolves tautomeric forms and crystal packing, as demonstrated for compound 4i ( ) and adamantane derivatives ( ).
Key Data Table: Comparison of Selected Analogs
Biological Activity
6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-imine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate benzothiazole derivatives with chloroethylamine. The compound serves as a versatile building block for further modifications, allowing the creation of various derivatives with enhanced biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various bacterial strains and fungi, showing promising results. For instance, compounds related to thiazole derivatives have demonstrated significant antifungal activities, with some exhibiting minimum inhibitory concentrations (MIC) as low as 0.98 μg/mL against Candida parapsilosis .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Compound 2d | 0.98 | C. parapsilosis |
Anticancer Properties
The compound has also been investigated for its anticancer properties. It has shown cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. In vitro studies have reported that related benzo[d]thiazole derivatives exhibit significant antiproliferative activity, potentially through the inhibition of specific tyrosine kinases involved in cancer progression .
Anti-inflammatory and Analgesic Effects
In addition to its antimicrobial and anticancer activities, this compound has been explored for anti-inflammatory and analgesic properties. Preliminary studies suggest that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory conditions .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Ergosterol Biosynthesis : Similar compounds have been shown to inhibit ergosterol biosynthesis in fungi, a critical component of fungal cell membranes .
- Tyrosine Kinase Inhibition : Its anticancer effects may stem from the inhibition of tyrosine kinases, which play essential roles in cellular signaling pathways related to growth and proliferation .
- Modulation of Inflammatory Mediators : The compound may influence the expression of pro-inflammatory cytokines, contributing to its anti-inflammatory effects .
Case Studies
Several studies have investigated the biological activity of thiazole derivatives related to this compound:
- Antifungal Study : A study evaluating a series of thiazole derivatives found that certain compounds exhibited potent antifungal activity against clinical isolates of Candida spp. .
- Anticancer Research : Research focusing on similar benzothiazole compounds revealed significant cytotoxicity in human neuroblastoma cells (SH-SY5Y), suggesting that structural modifications can enhance their therapeutic efficacy .
Q & A
Q. What are the established synthetic routes for 6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine, and how are they optimized?
A common method involves two-component reactions between diazonium salts and thiourea derivatives. For example, sodium tert-butoxide acts as a strong base to facilitate coupling, with yields improved by controlling temperature (0–5°C during initial mixing) and reaction duration (2–3 hours under reflux). Optimization studies suggest that using bulky bases like sodium tert-butoxide minimizes side reactions .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
FT-IR identifies functional groups (e.g., C=N stretching at ~1595 cm⁻¹), while ¹H/¹³C-NMR resolves aromatic protons and substituents (e.g., NH signals at δ ~10 ppm). Elemental analysis validates stoichiometry, with deviations >0.3% indicating impurities .
Q. How are reaction intermediates monitored during synthesis?
Thin-layer chromatography (TLC) with n-hexane:ethyl acetate (3:1) is used to track progress. Unreacted starting materials and byproducts are distinguished via Rf values, ensuring reaction completion before workup .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data, such as unexpected product formation?
For example, a reaction intended to produce 1-(3-benzyl-2-imino-4-methyl-2,3-dihydrothiazol-5-yl)ethan-1-one instead yielded N-(3-benzyl-4-hydroxy-4-methylthiazolidin-2-ylidene)acetamide due to methylene group rearrangement. X-ray crystallography and ¹³C-NMR (e.g., C5 at δ 90.76 ppm) confirmed the structure, highlighting the need for multi-technique validation .
Q. How does this compound interact with biological targets like DNA?
Derivatives such as 3-benzylbenzo[d]thiazol-2(3H)-iminium salts act as DNA benzylating agents, disrupting replication in cancer cells (e.g., MCF-7). Density functional theory (DFT) calculations model electrophilic attack mechanisms, correlating substituent electronic profiles with binding efficacy .
Q. What experimental designs improve cytotoxic activity evaluation in cancer cell lines?
MTT assays using HCT-116, HCT15, and HT29 colon cancer cells require standardized protocols:
- Cell seeding density: 1×10⁴ cells/well.
- Incubation: 48 hours with compound concentrations (1–100 µM).
- Data interpretation: IC₅₀ values are compared to controls (e.g., cisplatin), with statistical validation via ANOVA .
Q. How are computational methods integrated into mechanistic studies?
DFT calculations predict electron density distribution at the imine nitrogen, identifying reactive sites for electrophilic substitution. Molecular docking simulations (e.g., AutoDock Vina) assess binding affinity to target proteins, guiding structural modifications .
Methodological Considerations
Q. What are the pitfalls in scaling up synthesis, and how are they mitigated?
Scaling from milligram to gram quantities risks exothermic side reactions. Controlled addition of reagents (e.g., slow drip of diazonium salt solutions) and cryogenic conditions (0–5°C) prevent thermal degradation. Pilot studies using microreactors improve yield reproducibility .
Q. How do solvent polarity and base strength influence reaction pathways?
Polar aprotic solvents (e.g., DMF) stabilize intermediates in cyclization steps, while weaker bases favor imine tautomerization. Sodium tert-butoxide’s non-nucleophilic nature avoids competing alkylation, critical for regioselective product formation .
Q. What analytical workflows validate purity for in vitro assays?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures >95% purity. Residual solvents (e.g., acetone) are quantified via gas chromatography (GC), adhering to ICH Q3C guidelines for biocompatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
